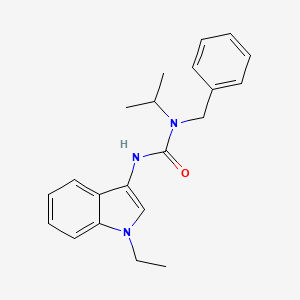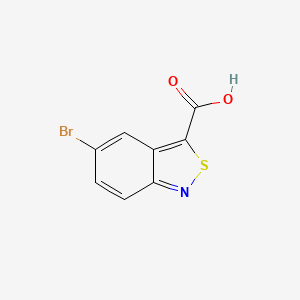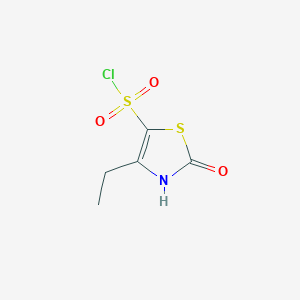
N-Benzyl-3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
This compound is a part of the thiazole family, which has been found to have diverse biological activities
Mode of Action
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with its targets that result in these effects are currently unknown and require further investigation.
Biochemical Pathways
As a thiazole derivative, it may potentially affect a variety of pathways given the diverse biological activities of this family of compounds
Result of Action
As a thiazole derivative, it may potentially have a wide range of effects given the diverse biological activities of this family of compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Urea Group: The urea group is introduced by reacting the thiazole derivative with cyclohexyl isocyanate under mild conditions.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with benzylamine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-3-(2-(3-phenylureido)thiazol-4-yl)propanamide
- N-benzyl-3-(2-(3-methylureido)thiazol-4-yl)propanamide
- N-benzyl-3-(2-(3-ethylureido)thiazol-4-yl)propanamide
Uniqueness
N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is unique due to the presence of the cyclohexylureido group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and interactions compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-benzyl-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-18(21-13-15-7-3-1-4-8-15)12-11-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1,3-4,7-8,14,16H,2,5-6,9-13H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSDUWWSJSLKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)
![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)



![methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2358518.png)


![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2358523.png)
![1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2358524.png)
